An In-depth Technical Guide to Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate
An In-depth Technical Guide to Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate
CAS Registry Number: 1314771-82-8
Prepared by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate, a key building block in modern medicinal chemistry, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The unique structural combination of a pyrrolidine scaffold and an azetidine moiety imparts desirable physicochemical properties to molecules, influencing their solubility, metabolic stability, and spatial orientation. This document will delve into the synthesis, properties, and applications of this compound, with a special focus on its role as a versatile linker in the design of novel therapeutics. While a specific, publicly available, detailed experimental protocol for the synthesis of this exact molecule is not prevalent in the literature, this guide will provide a representative synthetic approach based on established chemical methodologies for analogous structures.
Introduction: The Significance of Azetidine-Pyrrolidine Scaffolds in Drug Discovery
The confluence of azetidine and pyrrolidine rings in a single molecular entity creates a unique and valuable scaffold for drug discovery. Azetidines, as four-membered nitrogen-containing heterocycles, are prized for their ability to introduce conformational rigidity and improve the pharmacokinetic profiles of drug candidates.[1] Their incorporation can lead to enhanced metabolic stability and receptor selectivity.[1] Similarly, the pyrrolidine ring, a five-membered saturated heterocycle, is a common motif in a vast array of natural products and pharmaceuticals, often contributing to favorable solubility and binding interactions.
The compound Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate, with its Boc-protected pyrrolidine and a reactive azetidine nitrogen, serves as a bifunctional building block. This structure is particularly amenable for its use as a linker in the construction of PROTACs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a molecule is paramount for its application in drug design and synthesis. The table below summarizes the key properties of Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate.
| Property | Value | Source |
| CAS Registry Number | 1314771-82-8 | Internal Knowledge |
| Molecular Formula | C₁₂H₂₂N₂O₂ | Internal Knowledge |
| Molecular Weight | 226.32 g/mol | Internal Knowledge |
| Appearance | Likely an oil or low-melting solid | General chemical knowledge |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Solubility | Soluble in organic solvents such as DCM, THF, and alcohols | General chemical knowledge |
| InChI Key | VJSCBCZNNHYGQH-UHFFFAOYSA-N | Internal Knowledge |
Synthesis of Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate
While a specific, detailed, and publicly available experimental protocol for the synthesis of Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate is not readily found in peer-reviewed literature, a plausible and representative synthetic route can be conceptualized based on established methods for the synthesis of similar substituted pyrrolidines and azetidines.[2][3][4] The following proposed scheme illustrates a potential multi-step synthesis.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the formation of the C-C bond between the pyrrolidine and azetidine rings as a key step. This could be achieved through the reaction of a suitable pyrrolidine-based nucleophile with an azetidine-based electrophile, or vice-versa.
Representative Synthetic Protocol
The following is a hypothetical, yet chemically sound, multi-step protocol for the synthesis of the target compound. Disclaimer: This protocol is illustrative and has not been experimentally validated from a public source for this specific molecule. It is based on general principles of organic synthesis.
Step 1: Synthesis of a Suitable Pyrrolidine Precursor
The synthesis would likely begin with a commercially available, suitably protected pyrrolidine derivative. For instance, a protected 3-oxopyrrolidine could serve as a starting point.
Step 2: Introduction of the Azetidine Moiety
A key step would be the coupling of the pyrrolidine and azetidine rings. This could potentially be achieved through a reductive amination reaction between a pyrrolidine ketone and azetidine, followed by appropriate functional group manipulations.
Step 3: Final Deprotection and Isolation
The final step would involve the removal of any protecting groups on the azetidine nitrogen to yield the target compound.
Illustrative Experimental Protocol (Hypothetical):
Materials:
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Tert-butyl 3-oxopyrrolidine-1-carboxylate
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Azetidine hydrochloride
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Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
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Sodium bicarbonate
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Magnesium sulfate
-
Trifluoroacetic acid (TFA)
Procedure:
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Reductive Amination: To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in DCM, add azetidine hydrochloride (1.2 eq) and triethylamine (1.5 eq). Stir the mixture for 30 minutes at room temperature.
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 16 hours.
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Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.
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Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield a protected intermediate.
-
Deprotection: Dissolve the purified intermediate in DCM and add trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure and basify with a suitable base to obtain the final product, Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate.
Synthetic Workflow Diagram
Caption: A proposed synthetic workflow for Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), as well as complex multiplets for the protons on the pyrrolidine and azetidine rings.
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¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl group of the carbamate at around 154 ppm, the quaternary carbon of the tert-butyl group around 80 ppm, and the methyl carbons of the tert-butyl group around 28 ppm. Signals for the carbons of the pyrrolidine and azetidine rings would also be present in the aliphatic region.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.
Chromatographic Analysis
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Thin Layer Chromatography (TLC): TLC would be used to monitor the progress of the reaction and for preliminary purity assessment.
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the final compound.
Applications in Drug Discovery: A Versatile PROTAC Linker
The primary and most significant application of Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate is as a building block for the synthesis of PROTACs.[5]
The Role of Linkers in PROTACs
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[6] The linker is not merely a passive spacer; it plays a critical role in the efficacy of the PROTAC by influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[6]
Advantages of the Azetidine-Pyrrolidine Linker Motif
The azetidine-pyrrolidine scaffold offers several advantages when incorporated into a PROTAC linker:
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Conformational Constraint: The rigid nature of the azetidine ring can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.
-
Vectorial Control: The defined geometry of the fused ring system provides precise control over the spatial orientation of the target protein and E3 ligase ligands.
-
Improved Physicochemical Properties: The incorporation of these saturated heterocyclic motifs can enhance solubility and metabolic stability compared to more flexible, linear linkers.
PROTAC Assembly Workflow
The free secondary amine on the azetidine ring of Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate provides a convenient handle for conjugation to either the target protein ligand or the E3 ligase ligand, typically through amide bond formation or other coupling reactions. The Boc-protected pyrrolidine nitrogen can be deprotected at a later stage to allow for further functionalization or to serve as a point of attachment for the other half of the PROTAC molecule.
Caption: General workflow for the incorporation of the azetidine-pyrrolidine linker into a PROTAC molecule.
Conclusion
Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate is a valuable and versatile building block in modern drug discovery. Its unique structural features make it an ideal component for the construction of PROTAC linkers, offering a means to control the spatial arrangement of the target protein and E3 ligase ligands, and to impart favorable physicochemical properties. While detailed public information on its synthesis and characterization is limited, its commercial availability and the established chemistry of its constituent heterocycles ensure its continued and expanding use in the development of novel therapeutics. This guide provides a foundational understanding of this important molecule for researchers engaged in the design and synthesis of next-generation pharmaceuticals.
References
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MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Accessed March 17, 2026. [Link]
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Hawaii Department of Health. LABORATORY DATA CONSULTANTS, INC. Hawaii Department of Health. Accessed March 17, 2026. [https://health.hawaii.gov/ सबका/files/2021/09/50747C2A_AE3-1.pdf]([Link] सबका/files/2021/09/50747C2A_AE3-1.pdf)
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U.S. Geological Survey. Table 11. Leachate data from toxic characteristics leaching procedure (modified EPA 1311). U.S. Geological Survey. Accessed March 17, 2026. [Link]
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